molecular formula C11H12BrNO3 B1376178 2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid CAS No. 1482137-44-9

2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid

Cat. No.: B1376178
CAS No.: 1482137-44-9
M. Wt: 286.12 g/mol
InChI Key: NQKPNPSGHFJRBC-UHFFFAOYSA-N
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Description

2-[1-(5-Bromo-2-methylphenyl)-N-methylformamido]acetic acid is a brominated aromatic compound featuring a substituted phenyl ring, an N-methylformamide linkage, and a terminal acetic acid group. Its molecular structure includes a 5-bromo-2-methylphenyl group, which confers steric bulk and electron-withdrawing properties, and a carboxylic acid moiety that enhances solubility in polar solvents. This compound is marketed as a building block for organic synthesis, with applications in pharmaceutical and materials research .

Properties

IUPAC Name

2-[(5-bromo-2-methylbenzoyl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7-3-4-8(12)5-9(7)11(16)13(2)6-10(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPNPSGHFJRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylphenylacetic acid to introduce the bromine atom at the 5-position. This is followed by the formation of the formamido group through a reaction with N-methylformamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid involves its interaction with specific molecular targets. The brominated aromatic ring and formamido group allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects in various biological assays .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent/Backbone Functional Group Molecular Weight (g/mol) Key Properties/Applications
2-[1-(5-Bromo-2-methylphenyl)-N-methylformamido]acetic acid (Target) 5-Bromo-2-methylphenyl Carboxylic acid ~299* Building block for drug discovery
2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic acid 5-Bromofuran Carboxylic acid 262.06 Discontinued; limited availability
2-[1-(3-Aminophenyl)-N-methylformamido]acetamide 3-Aminophenyl Amide 207.23 Potential solubility limitations vs. acid
2-(1-{2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic Acid Pyrazolopyrimidine heterocycle Carboxylic acid Not reported Heterocyclic backbone may enhance bioactivity
2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid Tetrazole + methylsulfanylphenyl Carboxylic acid 282.34 PPARγ ligand; π-π interactions in crystal

*Estimated based on structural formula.

Substituent Effects

  • Electron-Withdrawing vs. Donating Groups: The 5-bromo-2-methylphenyl group in the target compound combines a bromine (electron-withdrawing) and a methyl group (electron-donating), creating a polarized aromatic system. This contrasts with the 5-bromofuran analog (), where the bromine on a furan ring increases electrophilicity but reduces steric hindrance compared to the phenyl derivative . The 3-aminophenyl substituent () introduces a strong electron-donating group, which may enhance hydrogen bonding but reduce stability under acidic conditions .

Functional Group Impact

  • Carboxylic Acid vs. Amide :
    • The carboxylic acid in the target compound and its pyrazolopyrimidine analog () improves aqueous solubility compared to the acetamide derivative (). However, the amide group may offer better metabolic stability in vivo .
    • The tetrazole group in ’s compound acts as a bioisostere for carboxylic acids, mimicking its acidity while enhancing resistance to enzymatic degradation .

Pharmacological and Physicochemical Properties

  • Its crystal structure reveals O–H···N hydrogen bonds and π-π stacking, which stabilize the solid-state form and may influence bioavailability .
  • Pyrazolopyrimidine Analog () : The nitrogen-rich heterocycle could enhance binding to biological targets like kinases or GPCRs, though specific data are unavailable .

Biological Activity

2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a brominated aromatic ring and a formamido group, suggests a range of interactions with biological systems that may lead to therapeutic applications.

  • Molecular Formula : C11H12BrNO3
  • Molecular Weight : 286.12 g/mol
  • Structure : The compound features a bromo-substituted aromatic ring, an N-methylformamido group, and an acetic acid moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The brominated aromatic ring enhances its lipophilicity, facilitating membrane permeability and subsequent interaction with enzymes or receptors. This interaction may inhibit certain biological pathways, leading to potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzyl bromide have shown strong antibacterial and antifungal activities against various pathogens, suggesting that this compound may exhibit similar effects .

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. Studies suggest that the presence of halogen atoms (like bromine) in aromatic compounds can enhance their anticancer activity by disrupting cellular signaling pathways involved in proliferation and survival.

Pharmacological Applications

Ongoing research is focusing on the potential use of this compound as a pharmaceutical intermediate in drug development. Its unique structural features may allow for modifications that enhance its efficacy and selectivity against specific biological targets.

Case Studies

  • Antibacterial Activity : A study evaluated various benzyl bromide derivatives for their antibacterial efficacy against clinical strains of Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited remarkable activity, highlighting the potential for this compound to be developed as an antibacterial agent .
  • Antifungal Activity : Another investigation focused on the antifungal properties of substituted ketones and their derivatives. The findings suggested that certain structures could effectively inhibit fungal growth, supporting the hypothesis that this compound might possess similar antifungal capabilities.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-(5-Bromo-2-methylphenyl)acetic acidC9H9BrO2Lacks N-methylformamido group
4-Bromo-N,N-dimethylbenzamideC10H12BrNContains amide instead of acetic acid
2-(2-Bromo-5-methylphenyl)acetic acidC9H9BrO2Different bromination position

The presence of both the N-methylformamido group and the acetic acid moiety in this compound distinguishes it from these similar compounds, potentially contributing to its unique biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid
Reactant of Route 2
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2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid

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